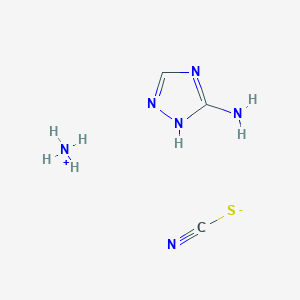
Thiocyanic acid, ammonium salt, mixt. with 1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, ammonium salt, mixed with 1H-1,2,4-triazol-3-amine is a compound that combines the properties of ammonium thiocyanate and 1H-1,2,4-triazol-3-amine. Ammonium thiocyanate is an inorganic compound with the formula [NH4][SCN], consisting of ammonium cations and thiocyanate anions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium thiocyanate can be synthesized by reacting carbon disulfide with aqueous ammonia, forming ammonium dithiocarbamate as an intermediate, which upon heating decomposes to ammonium thiocyanate and hydrogen sulfide . The synthesis of 1H-1,2,4-triazol-3-amine involves the cyclization of aminoguanidine with formic acid or its derivatives .
Industrial Production Methods
Industrial production of ammonium thiocyanate involves the reaction of hydrogen cyanide with elemental sulfur and ammonia. For 1H-1,2,4-triazol-3-amine, industrial methods include the reaction of hydrazine with formamide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ammonium thiocyanate can be oxidized to form thiocyanogen.
Reduction: It can be reduced to form thiourea.
Substitution: 1H-1,2,4-triazol-3-amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Thiocyanogen.
Reduction: Thiourea.
Substitution: N-substituted triazoles.
Scientific Research Applications
Thiocyanic acid, ammonium salt, mixed with 1H-1,2,4-triazol-3-amine has diverse applications:
Mechanism of Action
The compound exerts its effects through different mechanisms:
Comparison with Similar Compounds
Similar Compounds
Ammonium cyanate: Similar in structure but different in reactivity.
Guanidinium thiocyanate: Used in similar applications but has different chemical properties.
Uniqueness
Thiocyanic acid, ammonium salt, mixed with 1H-1,2,4-triazol-3-amine is unique due to its combined properties of ammonium thiocyanate and 1H-1,2,4-triazol-3-amine, making it versatile in various applications from industrial to medicinal .
Properties
CAS No. |
8004-05-5 |
|---|---|
Molecular Formula |
C3H8N6S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
azanium;1H-1,2,4-triazol-5-amine;thiocyanate |
InChI |
InChI=1S/C2H4N4.CHNS.H3N/c3-2-4-1-5-6-2;2-1-3;/h1H,(H3,3,4,5,6);3H;1H3 |
InChI Key |
UZJNPSVSXPFSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N.C(#N)[S-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


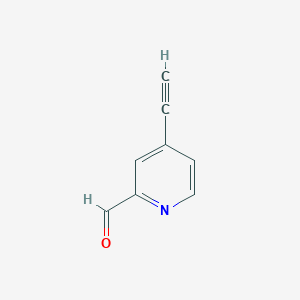
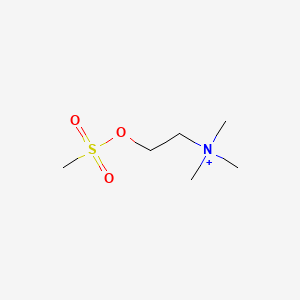

![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)


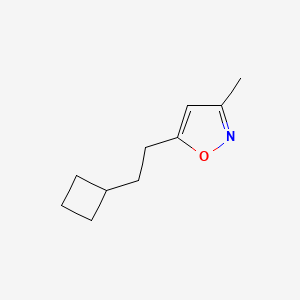
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
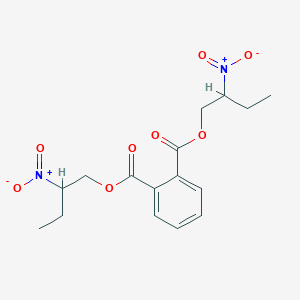
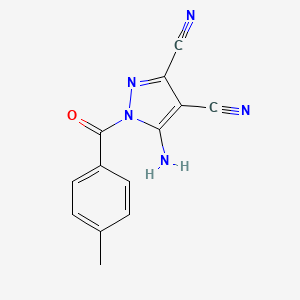

![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
